Gamma-Secretase Modulator 3, also known as (S)-3 or RO7185876, is a compound that belongs to a novel class of triazolo-azepines. This compound has garnered attention due to its potential therapeutic applications in the treatment of Alzheimer’s disease, a neurodegenerative disorder characterized by cognitive decline and memory loss. Unlike gamma-secretase inhibitors, which can cause significant side effects by completely blocking enzyme activity, gamma-secretase modulators selectively adjust the production of amyloid beta peptides, potentially offering a safer therapeutic profile.
Gamma-Secretase Modulator 3 is classified as a small molecule drug candidate targeting the gamma-secretase complex, which is composed of four essential subunits: presenilin (either PS1 or PS2), nicastrin, anterior pharynx defective 1 (Aph-1), and presenilin enhancer-2 (Pen-2). This complex plays a crucial role in the intramembrane proteolytic processing of various substrates, including amyloid precursor protein and Notch .
The synthesis of Gamma-Secretase Modulator 3 involves several key steps:
The detailed synthetic pathway illustrates the complexity involved in creating this compound while ensuring high purity and selectivity for its intended biological target.
Gamma-Secretase Modulator 3 features a triazolo-azepine core structure characterized by fused rings that contribute to its biological activity. The precise three-dimensional arrangement of atoms within this compound allows it to interact effectively with the gamma-secretase complex.
The molecular formula for Gamma-Secretase Modulator 3 is C₁₄H₁₄F₃N₃O, with a molecular weight of approximately 305.28 g/mol. The compound's structural characteristics are critical for its function as a modulator rather than an inhibitor .
Gamma-Secretase Modulator 3 primarily functions through selective modulation rather than outright inhibition of gamma-secretase activity. This selectivity allows for altered production ratios of amyloid beta peptides:
The reaction pathways indicate that Gamma-Secretase Modulator 3 does not impair essential proteolytic functions required for processing other substrates, thereby minimizing adverse effects associated with complete inhibition .
The action mechanism of Gamma-Secretase Modulator 3 involves binding to specific sites on the gamma-secretase complex:
Experimental studies have demonstrated that Gamma-Secretase Modulator 3 effectively shifts the peptide profile produced by gamma-secretase without affecting other critical processing events mediated by this enzyme .
Gamma-Secretase Modulator 3 is characterized by:
Key chemical properties include:
Relevant analyses indicate that these properties contribute to its efficacy as a modulator while maintaining safety profiles suitable for further development in clinical settings .
Gamma-Secretase Modulator 3 has significant implications for research and therapeutic applications:
The development of Gamma-Secretase Modulator 3 represents a promising advance in the quest for effective treatments for Alzheimer’s disease while minimizing side effects associated with traditional inhibitors .
Alzheimer’s disease (AD) is characterized by the accumulation of amyloid-β (Aβ) peptides, which form neurotoxic aggregates. Central to Aβ generation is γ-secretase, an intramembrane aspartyl protease complex. This enzyme catalyzes the final step in Aβ production from the amyloid precursor protein (APP), making it a pivotal therapeutic target. Unlike inhibitors that block γ-secretase entirely—leading to adverse effects from impaired substrate processing—γ-secretase modulators (GSMs) offer a refined approach by selectively altering Aβ peptide profiles without compromising overall enzymatic activity [2] [6].
γ-Secretase processes APP after initial cleavage by β-secretase, which yields a membrane-bound fragment (C99). Subsequent γ-secretase activity involves stepwise proteolytic cleavage of C99, releasing Aβ peptides of varying lengths (e.g., Aβ37, Aβ38, Aβ40, Aβ42/43). This occurs via two primary product lines:
The enzyme’s catalytic core, formed by presenilin, enables hydrolysis within the hydrophobic lipid bilayer. This process is inherently "sloppy," generating Aβ isoforms with differing aggregation propensities. Longer peptides (Aβ42/43) exhibit heightened amyloidogenicity due to hydrophobic C-termini, while shorter isoforms (Aβ38, Aβ37) inhibit fibril formation [4] [8].
Table 1: Key Aβ Peptides Generated by γ-Secretase
Aβ Isoform | Length (aa) | Relative Abundance | Aggregation Propensity |
---|---|---|---|
Aβ37 | 37 | Low | Low |
Aβ38 | 38 | Moderate | Low |
Aβ40 | 40 | High | Moderate |
Aβ42 | 42 | Low | High |
Aβ43 | 43 | Very low | Very high |
The γ-secretase complex comprises four core subunits with distinct roles:
Cryo-electron microscopy studies reveal a dynamic "gate-and-clipper" mechanism: Nicastrin’s ectodomain sterically screens substrates, while conformational shifts in presenilin position transmembrane helices to enable proteolysis. Maturation occurs in the endoplasmic reticulum, where autocatalytic cleavage of presenilin yields N- and C-terminal fragments (NTF/CTF) essential for activity. Lipid raft association further modulates processivity, influencing Aβ peptide spectra [7] [9].
Table 2: Subunits of the γ-Secretase Complex
Subunit | Gene | Function | Role in Complex Stability |
---|---|---|---|
Presenilin-1 | PSEN1 | Catalytic aspartyl protease | Catalytic core |
Nicastrin | NCSTN | Substrate recognition | Gatekeeper |
APH-1 | APH1A/B | Structural scaffold | Assembly initiator |
PEN-2 | PSENEN | Facilitates PSEN cleavage | Activator |
The Aβ42/Aβ40 ratio is a critical determinant of AD pathogenesis:
Table 3: Pathogenic Consequences of Altered Aβ Ratios
Aβ Profile Alteration | Experimental Model | Pathological Outcome |
---|---|---|
↑ Aβ42/Aβ40 ratio | 3D human neural cultures | Tau phosphorylation, NFT formation |
↓ Aβ38 levels | FAD patient CSF | Earlier disease onset |
PS1 L166P mutation | Knock-in neurons | Resistant to early-gen GSMs |
APP TMD I45F mutation | Co-culture systems | Non-cell autonomous tau pathology |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7